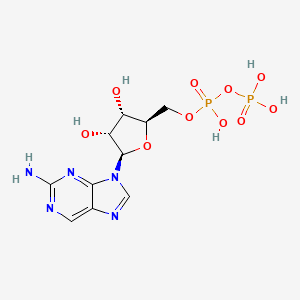

2-Aminopurine ribodylic acid

Descripción

Historical Trajectory of 2-Aminopurine (B61359) in Nucleic Acid Research

The journey of 2-aminopurine (2AP) in molecular science began with its identification as a potent mutagen. As an analog of the natural purine (B94841) bases, adenine (B156593) and guanine (B1146940), it was initially used in studies to induce and understand genetic mutations. wikipedia.orgpnas.orgnih.gov Researchers discovered that 2AP could be incorporated into DNA during replication and cause transition mutations due to its ambiguous base-pairing properties. wikipedia.orgrsc.org It can pair with thymine (B56734), acting as an adenine analog, and also with cytosine, mimicking guanine. wikipedia.orgrsc.org

A pivotal shift in its application occurred in the late 1960s when its fluorescent properties were recognized. nih.gov This discovery marked the beginning of its nearly 50-year tenure as one of the most widely used fluorescent probes in nucleic acid research. researchgate.netnih.gov Unlike the natural nucleobases, which are virtually non-fluorescent, 2AP exhibits significant fluorescence that is highly sensitive to its immediate molecular environment. cambridge.orguminho.pt This characteristic allowed scientists to move beyond its role as a simple mutagen and harness it as a sophisticated tool to illuminate the intricate and dynamic world of DNA and RNA. nih.govnih.gov

Rationale for Utilizing 2-Aminopurine Ribonucleotide in Biochemical and Molecular Biophysical Studies

The utility of 2-aminopurine ribonucleotide as a molecular probe is rooted in a unique combination of its structural and photophysical properties. It is a structural isomer of adenine, differing only in the position of its exocyclic amino group, which allows it to be incorporated into nucleic acid strands with minimal structural perturbation. researchgate.netcambridge.org Despite this subtle structural difference, its fluorescence intensity is about a thousand times greater than that of adenine. researchgate.netnih.govcambridge.org

The primary rationale for its use lies in the sensitivity of its fluorescence to the local environment. oup.com The quantum yield of free 2AP in an aqueous solution is high (approximately 0.68), but this is dramatically reduced—or "quenched"—when it is incorporated into a DNA or RNA duplex. researchgate.netcambridge.orguminho.pt This quenching is primarily due to base stacking interactions with adjacent nucleobases. pnas.orgacs.orgoup.com The degree of quenching and the fluorescence lifetime are exquisitely sensitive to the identity of the neighboring bases and the specific stacking geometry, making 2AP an exceptional reporter of nucleic acid conformation, local dynamics, and structural changes. pnas.orgacs.orgnih.gov

Key research findings that underscore its utility include:

Selective Excitation : 2AP has an absorption maximum around 305-310 nm, which is to the red of the absorption spectra of natural DNA/RNA bases and aromatic amino acids. cambridge.orguminho.ptstfc.ac.uk This allows for its selective excitation without interference from other components of the system.

Environmental Sensitivity : Its fluorescence emission is highly sensitive to changes in the local environment, such as the unstacking that occurs during DNA melting, protein binding, or "base flipping" by enzymes like DNA methyltransferases. cambridge.orgoup.comoup.com A dramatic increase in fluorescence intensity is observed when 2AP is flipped out of the DNA helix, providing a powerful tool to study these enzymatic mechanisms in real-time. oup.comoup.com

Differential Quenching Mechanisms : The mechanism of fluorescence quenching depends on the neighboring base. Stacking with purines (adenine or guanine) leads to static quenching, while stacking with pyrimidines (cytosine or thymine) results in dynamic quenching. pnas.orgnih.gov These different mechanisms produce distinct changes in fluorescence lifetime and quantum yield, allowing for more detailed structural interpretations. pnas.orgnih.gov

These properties make 2-aminopurine ribonucleotide an invaluable tool for a wide range of studies, including DNA and RNA folding kinetics, enzyme-nucleic acid interactions, and the detection of local conformational changes that are central to biological function. nih.govnih.govnih.gov

| Property | Value | Significance |

|---|---|---|

| Quantum Yield (in water) | ~0.68 | Highly fluorescent compared to natural bases (~10⁻⁴), providing a strong signal. researchgate.netcambridge.org |

| Fluorescence Lifetime (in water) | ~10 ns | A single exponential decay in solution, which becomes multi-exponential and shorter when incorporated into nucleic acids, reflecting conformational heterogeneity. researchgate.netpnas.org |

| Excitation Maximum | ~305-310 nm | Allows selective excitation without exciting natural bases or aromatic amino acids. cambridge.orgstfc.ac.uk |

| Emission Maximum | ~370 nm | Emission in the near-UV range. cambridge.orguminho.pt |

| Condition | Effect on Fluorescence | Underlying Mechanism |

|---|---|---|

| Incorporation into duplex DNA/RNA | Strongly Quenched | Base stacking interactions with neighboring bases. researchgate.netoup.com |

| Stacking with Purines (A, G) | Static Quenching | Mixing of molecular orbitals in the ground state reduces the transition intensity. pnas.orgnih.gov |

| Stacking with Pyrimidines (C, T) | Dynamic Quenching | Formation of a low-lying "dark" excited state leads to non-radiative decay. pnas.orgnih.gov |

| Base Flipping / Unstacking | Strongly Enhanced | Removal of stacking interactions restores the high intrinsic fluorescence of 2AP. oup.comoup.com |

Conceptual Framework for Studying Nucleic Acid Processes with Nucleobase Analogs

The study of nucleic acid structure and function often requires molecular tools that can report on specific events or states without significantly disturbing the system. Natural DNA and RNA are poor intrinsic fluorophores, which limits the use of powerful fluorescence spectroscopy techniques. nih.govcambridge.org This limitation creates the need for extrinsic probes, and nucleobase analogs—synthetic, modified versions of the natural bases—provide an elegant solution. nih.govwikipedia.orgmdpi.com

The conceptual framework for using these analogs rests on several key principles:

Reporter Function : The analog must possess a measurable property, such as fluorescence, that is sensitive to its local environment. researchgate.netrsc.org This sensitivity allows the probe to act as a reporter, translating subtle molecular changes—like shifts in conformation, dynamics, or binding events—into observable signals. cambridge.orgoup.com

Site-Specificity : The ability to incorporate these analogs at specific, chosen sites within a DNA or RNA sequence is crucial. researchgate.netrsc.org This site-specific placement allows researchers to probe the local environment at a precise location, such as an enzyme's active site, a hairpin loop, or a helical junction. nih.govnih.gov

By using nucleobase analogs, researchers can investigate a wide array of nucleic acid processes. They can monitor conformational changes during folding and unfolding, detect the binding of proteins or other ligands, and follow the dynamics of enzymatic reactions. oup.comnih.govnih.gov This approach provides molecular-level insights into mechanisms like base stacking, hydration, base flipping, and the formation of non-canonical structures, which are fundamental to the biological function of nucleic acids. oup.comnih.govresearchgate.net

Propiedades

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O10P2/c11-10-12-1-4-8(14-10)15(3-13-4)9-7(17)6(16)5(24-9)2-23-27(21,22)25-26(18,19)20/h1,3,5-7,9,16-17H,2H2,(H,21,22)(H2,11,12,14)(H2,18,19,20)/t5-,6-,7-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZVVOBZERQMCU-JXOAFFINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C2C(=NC(=N1)N)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O10P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 2 Aminopurine Ribonucleotide and Its Derivatives

Strategies for Site-Specific Oligonucleotide Incorporation

The introduction of 2-aminopurine (B61359) ribonucleotide into a specific location within an RNA sequence can be achieved through two primary strategies: automated solid-phase synthesis and enzymatic incorporation.

Automated Solid-Phase DNA/RNA Synthesis Techniques

Automated solid-phase synthesis is the most common method for the site-specific incorporation of modified nucleotides, including 2-aminopurine ribonucleotide, into oligonucleotides. nih.gov This technique relies on the sequential addition of nucleotide phosphoramidite (B1245037) building blocks to a growing chain attached to a solid support. chapman.eduresearchgate.net

The key component for incorporating 2-aminopurine ribonucleotide is its corresponding phosphoramidite derivative. Several 2-aminopurine riboside phosphoramidites have been developed to ensure efficient coupling during RNA synthesis. genelink.com The choice of phosphoramidite can influence the yield and purity of the final oligonucleotide. genelink.com The synthesis process is carried out on an automated synthesizer, which controls the repeated cycles of deprotection, coupling, capping, and oxidation required for chain elongation. chemrxiv.orgnih.gov

Key Steps in Automated Solid-Phase Incorporation of 2-Aminopurine Ribonucleotide:

| Step | Description |

| Deprotection | Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain. |

| Coupling | The 2-aminopurine ribonucleoside phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing chain. |

| Capping | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants. |

| Oxidation | The phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester. |

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. The crude product is then purified to isolate the full-length, modified oligonucleotide.

Enzymatic Incorporation Approaches in Nucleic Acid Synthesis

Enzymatic methods provide an alternative strategy for incorporating 2-aminopurine ribonucleotide into RNA. This approach typically involves the use of a DNA-dependent RNA polymerase, such as T7 RNA polymerase, and the corresponding 2-aminopurine ribonucleoside triphosphate (2-AP-rNTP). nih.gov

The process begins with a DNA template that dictates the sequence of the RNA to be synthesized. During in vitro transcription, the RNA polymerase recognizes the 2-AP-rNTP and incorporates it into the growing RNA strand at the desired position, as directed by the template. nih.govnih.gov The efficiency of incorporation can be influenced by the specific polymerase used and the sequence context surrounding the incorporation site. nih.gov This method is particularly useful for the synthesis of long, modified RNA molecules.

Advanced Chemical Modifications of 2-Aminopurine Ribonucleotide for Probe Optimization

To enhance the utility of 2-aminopurine as a fluorescent probe, various chemical modifications have been developed. These modifications aim to fine-tune its photophysical properties, alter its interaction with the local environment, and provide new functionalities.

N2-Modified 2-Aminopurine Ribonucleoside Analogs for Minor Groove Perturbation

Modifications at the N2 position of the 2-aminopurine base project substituents into the minor groove of an RNA duplex. nih.govnih.gov This can be used to probe protein-RNA interactions or to modulate base pairing specificity. The synthesis of these analogs is typically achieved through an SNAr reaction between a 2-fluoro or 2-bromo purine (B94841) precursor and a desired amine. nih.gov

These N2-modified analogs can be converted into their corresponding phosphoramidites and incorporated into RNA using automated solid-phase synthesis. nih.gov Studies have shown that some N2-modifications are well-tolerated as replacements for adenosine (B11128), causing minimal disruption to the duplex stability. nih.gov For instance, N2-cyclopentyl and N2-propyl modifications resulted in only a small destabilization of the RNA duplex. nih.gov

Table of N2-Modified 2-Aminopurine Ribonucleoside Analogs and their Effect on Duplex Stability:

| N2-Modification | Change in Melting Temperature (ΔTm) compared to Adenosine |

| N2-cyclopentyl | -1.3 ± 0.8 °C |

| N2-propyl | -1.3 ± 0.8 °C |

Data adapted from relevant research findings. nih.gov

Development of 8-Substituted 2-Aminopurine Derivatives and Other Fluorescent Analogs

Substitution at the 8-position of the purine ring is another strategy to develop novel fluorescent analogs. For example, 8-phenylethynylated 2'-deoxyadenosines have been synthesized via Sonogashira cross-coupling reactions. researchgate.net While this example is for a deoxyribonucleoside, similar strategies can be applied to ribonucleosides. These modifications can lead to compounds with strong solvatochromicity and pH-dependent fluorescence, making them sensitive probes of their environment. researchgate.net

Other developments include the synthesis of highly fluorescent 2-aminopurine derivatives such as 2-amino-6-cyanopurines. researchgate.netrawdatalibrary.net Furthermore, the development of 8-azapurine (B62227) analogs, which are isosteric to natural purines, has yielded compounds with favorable spectral properties that can be incorporated enzymatically. mdpi.com The ribosides of 8-aza-7-deaza-2-aminopurine and 8-aza-7-deaza-2,6-diaminopurine are examples of such fluorescent analogs. mdpi.com

Methodological Considerations for Modified Oligonucleotide Purity and Integrity

Ensuring the purity and structural integrity of oligonucleotides containing modified bases like 2-aminopurine ribonucleotide is critical for the reliability of subsequent experiments. The presence of impurities, such as incompletely deprotected oligonucleotides or deletion sequences, can significantly impact experimental results. beilstein-journals.org

Following synthesis, modified oligonucleotides are typically purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE). beilstein-journals.org The choice of purification method depends on the length of the oligonucleotide and the nature of the modification.

The identity and purity of the final product are confirmed using analytical techniques like mass spectrometry (e.g., MALDI-TOF or ESI-MS) to verify the molecular weight and HPLC to assess the homogeneity of the sample. beilstein-journals.org For oligonucleotides with fluorescent modifications, fluorescence spectroscopy can also be used as a quality control measure. Careful attention to deprotection conditions is also crucial, as some protecting groups on modified bases may require specific conditions for complete removal. beilstein-journals.org

Iii. Photophysical Principles and Advanced Spectroscopic Applications of 2 Aminopurine Ribonucleotide

Fundamental Photophysics of 2-Aminopurine (B61359) and its Ribonucleotide Form

2-Aminopurine (2AP), a fluorescent isomer of adenine (B156593), serves as a valuable probe in nucleic acid research due to its environmental sensitivity. Its utility stems from a significantly higher fluorescence quantum yield compared to the natural purine (B94841) bases, adenine and guanine (B1146940). This section delves into the fundamental photophysical properties that distinguish 2-aminopurine ribonucleotide as a powerful tool for investigating nucleic acid structure and dynamics.

The stark difference in fluorescence between 2-aminopurine and adenine, despite their structural similarity, is a key aspect of 2AP's utility. In aqueous solutions, 2-aminopurine exhibits a high fluorescence quantum yield (Φ) of approximately 0.68, whereas adenine is virtually non-fluorescent with a quantum yield of about 10-4. This dramatic difference is attributed to their distinct excited-state deactivation pathways.

Upon photoexcitation, 2-aminopurine primarily populates a bright ¹ππ* excited state. The deactivation from this state back to the ground state is dominated by radiative decay (fluorescence), leading to its strong emission. In contrast, adenine has an ultrafast and efficient non-radiative decay channel that quenches its fluorescence. Theoretical studies suggest that for adenine, the initially populated ¹ππ* state rapidly transitions to a conical intersection with the ground state, allowing for very fast internal conversion and dissipation of the energy as heat. In 2-aminopurine, a potential energy barrier exists between the relaxed ¹ππ* excited state and the conical intersection, which hinders this rapid non-radiative decay and allows fluorescence to occur.

The emission properties of 2-aminopurine ribonucleotide are characterized by a broad emission spectrum with a maximum typically around 370 nm in aqueous solution. The position of this maximum is sensitive to the polarity of the local environment, a property that is exploited in many of its applications.

| Solvent | Quantum Yield (Φ) |

|---|---|

| Water | 0.68 |

| Ethanol | 0.47 |

| Acetonitrile | 0.26 |

| Dioxane | ~0.14 (five-fold reduction relative to water) |

The fluorescence lifetime of 2-aminopurine riboside in aqueous solution is a single exponential decay with a lifetime of approximately 10.6 ns. This long lifetime is consistent with its high quantum yield, as it indicates a relatively slow rate of non-radiative decay. However, when incorporated into nucleic acid structures, the fluorescence decay of 2AP becomes multi-exponential, with components ranging from picoseconds to nanoseconds. This complexity reflects the conformational heterogeneity of the nucleic acid environment.

The primary non-radiative decay pathway for 2-aminopurine is thought to involve a transition from the emissive ¹ππ* state to a nearby "dark" ¹nπ* state. From this ¹nπ* state, the molecule can then undergo intersystem crossing to the triplet state. The energy of the ¹nπ* state is highly sensitive to the polarity of the solvent. In polar, hydrogen-bonding solvents like water, the ¹nπ* state is destabilized and shifted to higher energy, which disfavors the ¹ππ* to ¹nπ* transition. This results in a lower rate of non-radiative decay and, consequently, a higher fluorescence quantum yield. In non-polar solvents, the ¹nπ* state is stabilized, bringing it closer in energy to the ¹ππ* state, which facilitates non-radiative decay and leads to a lower quantum yield.

Recent studies have also highlighted the significant role of intersystem crossing in the fluorescence quenching of 2AP in solution. The triplet yield is sensitive to the solvent's hydrogen-bonding ability and polarity, with a higher triplet yield observed in less polar solvents, correlating with a lower fluorescence quantum yield.

| Environment | Fluorescence Lifetime (τ) |

|---|---|

| Aqueous Solution | ~10.6 ns (mono-exponential) |

| Ethanol | 5.8 ns |

| Incorporated in DNA | Multi-exponential (components from <100 ps to ~10 ns) |

| Gas-phase, jet-cooled 2AP | 156 ps |

Mechanisms of Fluorescence Quenching in Nucleic Acid Environments

The primary mechanism of fluorescence quenching of 2AP within a nucleic acid duplex is through stacking interactions with adjacent nucleobases. pnas.org These interactions can lead to both static and dynamic quenching.

Static quenching occurs when 2AP forms a non-fluorescent or weakly fluorescent ground-state complex with a neighboring base. This is thought to be the predominant mechanism when 2AP is stacked with other purines (adenine and guanine). pnas.org The close proximity and parallel arrangement of the aromatic rings in the stacked conformation lead to mixing of the molecular orbitals in the ground state, which alters the electronic properties and reduces the fluorescence quantum yield. pnas.org

Dynamic quenching , on the other hand, involves the deactivation of the excited 2AP molecule through interactions with a neighboring base during the excited-state lifetime. This is the proposed mechanism when 2AP is stacked with pyrimidines (cytosine and thymine). pnas.org In this case, the interaction leads to the formation of a low-lying "dark" excited state, providing an efficient non-radiative decay pathway. pnas.org

The fluorescence decay of 2AP in DNA is often described by multiple exponential components, which are attributed to different conformational states with varying degrees of stacking. cambridge.org For instance, a short lifetime component (<100 ps) is often associated with a well-stacked conformation, while a longer lifetime component (~10 ns) is characteristic of an unstacked or solvent-exposed state. cambridge.org This conformational heterogeneity, often referred to as "DNA breathing," allows 2AP to report on the dynamic nature of the nucleic acid structure. cambridge.org

| Conformational State | Typical Fluorescence Lifetime (τ) |

|---|---|

| Well-stacked in duplex DNA | < 100 ps |

| Partially stacked | ~0.5 - 2 ns |

| Unstacked/Solvent-exposed | ~10 ns |

The identity of the nucleobases immediately adjacent to the 2AP probe has a profound effect on its fluorescence properties. As mentioned, purines and pyrimidines quench 2AP fluorescence through different mechanisms. pnas.org

Time-dependent density functional theory (TDDFT) calculations have predicted that stacking with purines (adenine and guanine) leads to static quenching due to the mixing of molecular orbitals in the ground state. pnas.org In contrast, stacking with pyrimidines (cytosine and thymine) is predicted to cause dynamic quenching through the formation of a low-lying dark excited state. pnas.org

Experimental studies on the collisional quenching of 2AP by natural nucleoside monophosphates have shown that the dynamic quenching efficiency depends on the identity of the natural base. researchgate.net These studies suggest a charge-transfer mechanism for quenching, with the relative quenching efficiencies varying among the different bases. researchgate.net The formation of ground-state complexes between 2AP and the nucleoside monophosphates, where 2AP exhibits a very short fluorescence lifetime, provides further evidence for static quenching contributions. researchgate.net

The following table summarizes the general trends in quenching mechanisms by flanking bases:

| Flanking Base | Primary Quenching Mechanism | Effect on Fluorescence Lifetime |

|---|---|---|

| Purines (A, G) | Static | Reduced quantum yield with less effect on the lifetime of the uncomplexed form |

| Pyrimidines (C, T) | Dynamic | Proportional reduction in both quantum yield and lifetime |

The fluorescence of 2-aminopurine is highly sensitive to the polarity of its microenvironment. In general, a decrease in solvent polarity leads to a decrease in the fluorescence quantum yield and a blue-shift (a shift to shorter wavelengths) in the emission maximum. For example, the quantum yield of 2AP is significantly lower in the non-polar solvent dioxane compared to water. nih.gov This effect is attributed to the stabilization of the non-radiative ¹nπ* state in less polar environments, as discussed in section 3.1.2.

The sensitivity of 2AP's fluorescence to solvent exposure makes it an excellent probe for conformational changes that alter its accessibility to the solvent. For instance, when a 2AP residue in a DNA duplex is "flipped out" of the helix, its exposure to the aqueous solvent increases, leading to an enhancement of its fluorescence. This property has been widely used to study the mechanisms of DNA repair enzymes that involve base flipping.

Acrylamide quenching experiments are often used to quantify the solvent accessibility of 2AP in different nucleic acid contexts. Acrylamide is a collisional quencher that reduces 2AP fluorescence upon contact. A higher quenching rate constant indicates greater solvent accessibility. Such studies have shown that the solvent accessibility of 2AP varies significantly depending on its position within different RNA structural motifs, such as hairpin loops and bulges.

| Solvent | Relative Polarity | Emission Maximum (λem) | Quantum Yield (Φ) |

|---|---|---|---|

| Water | High | ~370 nm | 0.68 |

| Dioxane | Low | Blue-shifted relative to water | Significantly lower than in water |

Advanced Spectroscopic Methodologies Employing 2-Aminopurine Ribonucleotide

The unique photophysical properties of 2-aminopurine (2AP) ribonucleotide, particularly its sensitivity to the local microenvironment, have established it as an invaluable probe in molecular biophysics. Its fluorescence is significantly quenched when stacked with other bases in a nucleic acid duplex, but it becomes brightly fluorescent when unstacked or in a less constrained single-stranded region. researchgate.netnih.gov This stark contrast in fluorescence quantum yield forms the basis for its application in a suite of advanced spectroscopic techniques designed to investigate the structure, dynamics, and interactions of RNA and DNA.

Time-resolved fluorescence spectroscopy of 2-aminopurine ribonucleotide is a powerful technique for elucidating the conformational dynamics of nucleic acids. The fluorescence lifetime of 2AP is exquisitely sensitive to its immediate surroundings, particularly the degree of stacking with neighboring bases. nih.govacs.org In aqueous solution, the free 2AP nucleoside exhibits a single, long fluorescence lifetime of approximately 10-11.5 nanoseconds. nih.govnih.gov However, when incorporated into a DNA or RNA strand, its fluorescence decay becomes complex and is typically described by multiple exponential components, with lifetimes ranging from tens of picoseconds to several nanoseconds. nih.gov

These distinct lifetime components are thought to represent different conformational states of the 2AP probe, reflecting varying degrees of interaction with adjacent bases. nih.gov For instance, short lifetimes are associated with well-stacked conformations where efficient quenching occurs, while longer lifetimes indicate more solvent-exposed or unstacked states. nih.gov By monitoring changes in the amplitudes and durations of these lifetime components, researchers can track dynamic processes such as the fraying of DNA ends, the formation of secondary structures, and enzyme-induced conformational changes in real-time. nih.govnih.gov For example, studies on DNA polymerase complexes have used 2AP to monitor conformational alterations during nucleotide binding and incorporation, observing rapid fluorescence quenching that corresponds to distinct kinetic steps in the enzymatic cycle. nih.govresearchgate.net

The table below summarizes representative fluorescence lifetime data for 2-aminopurine in various environments, illustrating the sensitivity of this parameter to its molecular context.

| Environment | Number of Lifetime Components | Reported Lifetime(s) (τ) | Interpretation |

| Free 2AP base in solution | 1 | ~10 - 11.5 ns nih.govnih.gov | Unquenched, solvent-exposed state |

| 2AP in unbound DNA | Multiple (often 4) | 50 ps - 8 ns nih.gov | Multiple conformational states with varying degrees of base stacking |

| 2AP in exonuclease active site | 1 | ~9.7 - 10.1 ns nih.gov | Unstacked conformation within the protein's active center |

| 2AP at +1 template position in polymerase complex | Multiple | Major component ~10.5 - 11 ns nih.gov | High degree of base unstacking at the active site |

Single-molecule fluorescence (SMF) techniques leveraging 2-aminopurine ribonucleotide offer a window into the real-time dynamics of individual nucleic acid molecules, revealing transient intermediates and heterogeneous behaviors that are often obscured in ensemble-averaged measurements. acs.org By immobilizing a 2AP-containing DNA or RNA molecule on a surface and monitoring its fluorescence with a sensitive microscope, it is possible to observe dynamic processes as they occur on a molecule-by-molecule basis. acs.org

A key finding from SMF studies of 2AP is the observation of fluorescence "blinking" or ON-OFF transitions. acs.org These fluctuations are interpreted as the molecule dynamically switching between a bright, unstacked state (ON) and a dark, stacked state (OFF). acs.org This allows for the direct observation of phenomena such as base flipping, where a single base transiently rotates out of the helical stack. This process is crucial for DNA repair and modification, and 2AP-based SMF provides a powerful tool to study the mechanisms of enzymes that perform this function. acs.org

Research has demonstrated that two distinct populations can be observed in SMF studies of 2AP in a double-stranded DNA context: a major population exhibiting dynamic ON-OFF blinking and a minor, more static population. acs.org The fraction of molecules in the static population has been shown to increase with the concentration of magnesium ions, suggesting a stabilization of the duplex structure. acs.org These studies have established a proof-of-principle for using fluorescent nucleotide analogs at the single-molecule level to probe the local environment and dynamics within DNA and RNA. acs.org

| Observed Population | Fluorescence Behavior | Interpretation |

| Major Population | Exhibits ON-OFF (blinking) transitions acs.org | Dynamic switching between bright (unstacked) and dark (stacked) states; indicative of base-flipping dynamics. acs.org |

| Minor Population | Static fluorescence with single-step photobleaching acs.org | A more stable, less dynamic conformation. |

Time-resolved infrared (TRIR) spectroscopy is an advanced vibrational technique used to study short-lived chemical species and reaction intermediates. When applied to 2-aminopurine ribonucleotide, TRIR can elucidate the mechanisms of photoinduced processes, including the formation of photoproducts and charge transfer events. researchgate.netnih.gov By using a laser pulse to excite the 2AP molecule and a subsequent infrared pulse to probe the resulting vibrational changes, researchers can track the formation and decay of transient species on timescales from picoseconds to longer. researchgate.netnih.gov

Studies using picosecond TRIR have monitored the two-photon ionization of 2AP in aqueous solutions. nih.gov The experiments revealed that the nature of the resulting photoproduct depends on the pH of the solution. In acidic conditions, the primary species formed is the 2AP radical cation (2AP•+). In contrast, under neutral conditions, this radical cation rapidly deprotonates (within less than 2 picoseconds) to form the uncharged, deprotonated radical species (2AP•(-H+)). nih.gov

These findings are crucial for understanding charge transfer in nucleic acids, a process with significant implications for both DNA damage and repair. amanote.comresearchgate.net By selectively exciting a 2AP probe within a DNA or RNA strand, it is possible to inject a charge (a hole) and use TRIR to monitor its migration to other bases, such as guanine, which is easily oxidized. researchgate.net The ability to distinguish between different radical species and measure their kinetics provides detailed mechanistic insights into these fundamental processes. nih.gov

| Condition | Observed Transient Species | Formation/Decay Kinetics |

| Neutral Solution (pD=7) | Uncharged Radical (2AP•(-H+)) nih.gov | Deprotonation of the initial radical cation occurs in <2 ps. nih.gov |

| Acidic Solution (pD=2) | Radical Cation (2AP•+) nih.gov | The radical cation is the stable photoproduct observed. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure of biomolecules in solution. When 2-aminopurine ribonucleotide is incorporated into an oligonucleotide, NMR can provide precise information about its base pairing interactions, tautomeric state, and protonation state at an atomic level. nih.gov

A pivotal application of NMR has been to investigate the mutagenic properties of 2AP, which often arise from its ability to mispair with cytosine (C). While 2AP typically forms a stable Watson-Crick pair with thymine (B56734) (T), its pairing with cytosine is a key mutagenic intermediate. nih.gov Proton NMR studies on oligonucleotide duplexes containing a 2AP•C pair have been instrumental in defining the structure of this mismatch. nih.govresearchgate.net

These studies have unequivocally shown that the 2AP•C base pair is not formed via the rare imino tautomer of 2AP, as was once hypothesized. nih.gov Instead, NMR data, particularly the observation of both amino protons of 2AP, indicate that the base pair is stabilized by the protonation of one of the bases, forming a charged hydrogen bond. nih.govresearchgate.net This protonated 2AP•C wobble pair is the dominant species under physiological conditions, providing a structural basis for the mutagenic activity of 2-aminopurine. nih.gov

| Base Pair | NMR Structural Findings | Significance |

| 2AP • T | Forms a standard Watson-Crick base pair. nih.gov | Represents the normal, non-mutagenic pairing. |

| 2AP • C | Forms a protonated wobble base pair. Both amino protons of 2AP are observed, excluding the rare imino tautomer. nih.gov | Elucidates the structural mechanism of 2AP-induced mutagenesis. The protonated state is the dominant species at physiological pH. nih.gov |

Iv. Molecular Mechanisms of 2 Aminopurine Ribonucleotide in Nucleic Acid Structure and Interaction Dynamics

Base Pairing Specificity and Induced Structural Perturbations

2-aminopurine (B61359) ribonucleotide exhibits distinct base pairing behaviors that can influence the structure and stability of nucleic acid duplexes.

2-aminopurine is an analog of adenine (B156593) and guanine (B1146940). wikipedia.org It most commonly forms a Watson-Crick base pair with thymine (B56734) (T). wikipedia.orgcambridge.org This pairing involves two hydrogen bonds, similar to an adenine-thymine (A-T) pair. nih.gov However, the 2AP-T pair differs in that it utilizes the O2 keto group of thymine for hydrogen bonding instead of the O4 keto group used in the A-T pair. nih.gov This alteration allows for interactions in the minor groove to influence the formation of the base pair. nih.gov

With cytosine (C), 2-aminopurine can form a mutagenic base pair. nih.gov Structural studies have revealed a modified wobble base pair between 2AP and cytosine. This pairing consists of a single hydrogen bond between the N1 of 2AP and the C4 amino group of cytosine, along with a bifurcated hydrogen bond between the 2-amino group of 2AP and the N3 and O2 of cytosine. nih.gov At a low pH, 2AP can also pair with a protonated cytosine, acting as a functional analog of guanine. wikipedia.org

In RNA, 2-aminopurine can pair with uracil (B121893) (U). nih.gov The G-U wobble base pair is a common feature in RNA secondary structure and has thermodynamic stability comparable to Watson-Crick pairs. nih.gov These wobble pairs, including those with inosine (B1671953) (a derivative of hypoxanthine), are crucial for the proper translation of the genetic code. wikipedia.org

| Paired Base | Pairing Type | Number of Hydrogen Bonds | Key Features |

| Thymine (T) | Watson-Crick | 2 | Utilizes the O2 keto group of thymine. nih.gov |

| Cytosine (C) | Modified Wobble | 1 + 1 bifurcated | Mutagenic pairing. nih.gov |

| Uracil (U) | Wobble | 2 | Common in RNA secondary structure. nih.govnih.gov |

The incorporation of 2-aminopurine ribonucleotide can affect the stability of nucleic acid duplexes. While the 2AP-T pair is not considered mutagenic, its presence can be discriminated against by some DNA polymerases during formation and extension. nih.gov The stability of a helix is influenced by the stacking interactions between adjacent base pairs. nih.gov The G-U wobble pair, for instance, has a significant impact on the stability of helical stems in tRNAs, and its stability is governed by stacking interactions with neighboring Watson-Crick pairs. nih.gov

The folding of ribozymes, which are catalytic RNA molecules, is also a critical aspect of their function. nih.govnih.gov The structure and stability of helical junctions within ribozymes are essential for their catalytic activity. nih.gov For example, the 2-3-6 helical junction of the VS ribozyme undergoes ion-dependent folding into a stable conformation, and alterations in this junction can severely impair the ribozyme's cleavage activity. nih.gov The conformational flexibility of RNA allows for the formation of different functional folds, which is a key feature in the evolution of new ribozymes. d-nb.infochemistryviews.org

The thermodynamics of helix formation are complex, with contributions from both enthalpy and entropy. pacific.edunih.gov The stability of α-helices in proteins, for example, is influenced by the amino acid sequence and can be modulated by external factors like pressure and temperature. biorxiv.orgbiorxiv.org Similarly, the stability of nucleic acid helices is dependent on the specific base composition and the interactions between them.

The substitution of a natural purine (B94841) with 2-aminopurine can induce local conformational changes within DNA and RNA helices. The fluorescence of 2AP is highly sensitive to its local environment, particularly to base stacking interactions. acs.org When 2AP is incorporated into a DNA or RNA duplex, its fluorescence is typically quenched due to stacking with neighboring bases. acs.orgresearchgate.net

Changes in the local conformation, such as those induced by protein binding or the formation of mismatched pairs, can lead to a decrease in this quenching and a corresponding increase in fluorescence intensity. acs.orgresearchgate.net This property makes 2AP a valuable tool for studying the dynamics of nucleic acid structures. For instance, time-resolved fluorescence measurements of 2AP can reveal details about the conformational states of a DNA duplex. oup.com

2-Aminopurine Ribonucleotide as a Probe for Nucleic Acid Dynamics

The unique fluorescent properties of 2-aminopurine make it an invaluable probe for investigating the dynamic processes within nucleic acids. nih.govamanote.com

Base flipping is a mechanism where a single nucleotide base is rotated out of the DNA double helix, allowing enzymes to access it for modification or repair. wikipedia.org 2-aminopurine is an excellent fluorescent marker for detecting this process. wikipedia.org When 2AP is flipped out of the stacked environment of the DNA duplex, its fluorescence intensity increases dramatically. wikipedia.orgnih.gov

| Enzyme | Target Sequence | Fluorescence Increase (fold) | Reference |

| M.HhaI DNA methyltransferase | GCGC | 54 | nih.gov |

| M.TaqI DNA methyltransferase | TCGA | 13 | nih.gov |

| Ecl18kI Restriction Enzyme | CCNGG | Variable | nih.gov |

| EcoRII-C Restriction Enzyme | CCWGG | Variable | nih.gov |

| PspGI Restriction Enzyme | CCWGG | Variable | nih.gov |

2-aminopurine can also be used to study structural perturbations in DNA such as abasic (AP) sites and mismatched base pairs. nih.gov An abasic site is a location in the DNA that has lost its purine or pyrimidine (B1678525) base. diffundit.com The fluorescence of 2AP placed opposite an abasic site is significantly less quenched compared to when it is in a normal duplex, indicating it is in a less stacked environment. nih.gov This allows for the study of the local conformation and dynamics around these lesions.

Furthermore, 2AP can be used to investigate the formation and recognition of mismatched base pairs. The presence of a 2AP-C mispair, for example, is a key step in the mutagenic action of 2-aminopurine. researchgate.net The ability of 2AP to form hydrogen-bonded pairs with cytosine has been demonstrated, and it is believed that these mispairs can adopt a conformation with two hydrogen bonds. researchgate.net

Investigating Quadruplex Loop Structures and Folding

2-Aminopurine (2AP), a fluorescent analog of adenine, serves as a powerful probe for elucidating the structural dynamics of G-quadruplexes, which are non-canonical nucleic acid structures implicated in various cellular processes. nih.govnih.gov The intrinsic fluorescence of 2AP is highly sensitive to its local microenvironment, making it an ideal tool for investigating the diverse conformations of loops within these complex structures. nih.govresearchgate.net When incorporated into the loop regions of G-quadruplexes, the fluorescence emission of 2AP provides detailed insights into loop topology and folding pathways. rsc.orgnih.gov

Furthermore, the sensitivity of 2AP fluorescence to solvent accessibility can be exploited to distinguish between different structural models. nih.govresearchgate.net By measuring the quenching of 2AP fluorescence by molecules such as acrylamide, researchers can determine the degree of exposure of the loop residues to the solvent. nih.gov These data, in conjunction with other spectroscopic techniques, aid in refining the solution structures of G-quadruplexes and discriminating between various folding conformations, such as the distinction between a single quadruplex and tandem quadruplex structures. nih.govresearchgate.net

The utility of 2AP extends to studying the kinetics and thermodynamics of G-quadruplex folding. nih.gov By monitoring the changes in 2AP fluorescence, it is possible to track folding transitions in real-time, providing a clearer understanding of the conformational heterogeneity and stability of these structures under different ionic conditions. nih.govoup.com

| Loop Type | 2-AP Fluorescence Emission | Structural Implication | Reference |

|---|---|---|---|

| Propeller-like (Parallel or Hybrid G-quadruplex) | High / Perfect | Indicates a specific loop conformation characteristic of these topologies. | rsc.org |

| Diagonal | Low / Quenched | Suggests a more stacked or constrained environment for the 2-AP probe. | rsc.org |

| Lateral | Low / Quenched | Similar to diagonal loops, indicates a less solvent-exposed position. | rsc.org |

Conformational Transitions in Single-Stranded and Double-Stranded Nucleic Acids

The pronounced sensitivity of 2-aminopurine's fluorescence to its local environment makes it an invaluable probe for monitoring conformational transitions in both single-stranded and double-stranded nucleic acids. nih.govnih.govresearchgate.net The underlying principle is the significant quenching of 2AP fluorescence when it is stacked with neighboring bases within a structured duplex, and a corresponding enhancement of fluorescence upon unstacking or transition to a more flexible, single-stranded state. researchgate.nettaylorandfrancis.com

In double-stranded DNA and RNA, the incorporation of 2AP allows for the study of local dynamics and structural perturbations. nih.gov The degree of fluorescence quenching provides a measure of the stability and stacking interactions in the immediate vicinity of the probe. researchgate.net Any event that disrupts the base stacking, such as local melting, bubble formation, or the binding of a protein that bends or unwinds the nucleic acid, will result in an increase in 2AP fluorescence. nih.govresearchgate.net This property has been widely used to investigate the dynamics of DNA and RNA duplexes, including the transient opening of base pairs, often referred to as "breathing."

Conversely, in ostensibly single-stranded regions, 2AP fluorescence reports on the degree of local structure and stacking. nih.gov Even in the absence of a complementary strand, single-stranded nucleic acids can fold into complex structures containing hairpins and other motifs. The fluorescence intensity and decay lifetimes of 2AP incorporated into these regions can reveal information about base stacking and conformational dynamics within these single-stranded structures. nih.gov For example, a decrease in fluorescence can indicate the formation of a stacked structure, while an increase can signal a transition to a more disordered conformation.

This capability to report on the transition between stacked and unstacked states is fundamental to its application in studying a wide range of nucleic acid processes, including folding, hybridization, and interactions with other molecules. taylorandfrancis.comwustl.edu

| Nucleic Acid State | 2-AP Environment | Fluorescence Signal | Interpretation | Reference |

|---|---|---|---|---|

| Double-stranded (Duplex) | Stacked with adjacent bases | Quenched / Low | Stable, helical structure with strong base-stacking interactions. | researchgate.nettaylorandfrancis.com |

| Single-stranded (Unstructured) | Unstacked, solvent-exposed | Enhanced / High | Flexible, disordered conformation with minimal stacking. | nih.govtaylorandfrancis.com |

| Local melting/unwinding in a duplex | Transition from stacked to unstacked | Increase | Disruption of the double helix. | researchgate.net |

| Folding of a single strand | Transition from unstacked to stacked | Decrease | Formation of a secondary structure like a hairpin. | nih.gov |

Modulation of Protein-Nucleic Acid Interactions by 2-Aminopurine Ribonucleotide

The substitution of a natural purine with 2-aminopurine ribonucleotide can modulate the interactions between nucleic acids and proteins, serving as a reporter of these complex dynamics. researchgate.netnih.gov The change in the chemical structure, specifically the relocation of the exocyclic amino group from the C6 to the C2 position, can influence recognition by enzymes and other DNA- or RNA-binding proteins. nih.gov Furthermore, the fluorescence properties of 2AP provide a direct readout of protein-induced conformational changes in the nucleic acid. nih.govresearchgate.net

Enzymatic Recognition and Catalytic Dynamics

The presence of 2-aminopurine ribonucleotide within a nucleic acid sequence can significantly impact how enzymes recognize and process their substrates. nih.govnih.gov Its unique fluorescent properties have been elegantly exploited to study the catalytic dynamics of various enzymes in real-time. dntb.gov.uaresearchgate.net

2-Aminopurine has been instrumental in dissecting the mechanisms of DNA polymerase fidelity. nih.gov It can be used both as a mutagen in vivo and as a probe for in vitro fidelity assays. nih.gov When incorporated into a template strand, 2AP can pair with thymine, but it also has a propensity to mispair with cytosine. The efficiency and kinetics of incorporation opposite a 2AP template provide insights into the polymerase's ability to discriminate between correct and incorrect nucleotides. nih.gov

Furthermore, placing 2AP at specific locations within the primer-template duplex allows for the detection of conformational changes within the DNA polymerase active site upon nucleotide binding and incorporation. nih.gov For instance, studies with RB69 DNA polymerase have shown that the fluorescence of 2AP in the template strand is quenched upon the binding of the correct deoxynucleoside triphosphate (dNTP). nih.gov This quenching occurs in distinct kinetic phases, revealing a multi-step process that precedes the chemical step of nucleotide incorporation and is dependent on the presence of the 3'-hydroxyl group of the primer. nih.gov These fluorescence-based assays provide a powerful tool for determining the kinetic parameters of DNA polymerase-catalyzed reactions. researchgate.net

The presence of the 2-amino group on the purine ring, as in 2-aminopurine, has been shown to enhance polymerization opposite a cytosine template, likely due to the formation of a hydrogen bond between the purine N2 and the pyrimidine O2. nih.gov This highlights the role of specific chemical features in the substrate selection process by DNA polymerases. nih.gov

| Application | Methodology | Key Findings | Reference |

|---|---|---|---|

| Fidelity Assays | Incorporation of dNTPs opposite a 2-AP template. | Provides a measure of the polymerase's ability to discriminate between correct and incorrect base pairings. | nih.govnih.gov |

| Conformational Dynamics | Monitoring fluorescence changes of 2-AP in the primer-template upon dNTP binding. | Reveals multi-step conformational changes in the enzyme-DNA complex prior to catalysis. | nih.gov |

| Nucleotide Binding and Incorporation Kinetics | Pre-steady-state and steady-state fluorescence assays. | Allows for the determination of kinetic parameters for nucleotide binding and incorporation steps. | researchgate.net |

The interaction of restriction endonucleases with their cognate DNA sequences often involves significant conformational distortions of the DNA, including bending and, in some cases, the flipping or "extrusion" of a base out of the helical stack. nih.gov 2-Aminopurine is an excellent probe for studying these dynamic events. researchgate.net When 2AP is substituted for a natural base at or near a restriction site, its fluorescence can report on the local conformational changes induced by enzyme binding.

Upon binding of a restriction endonuclease, if the DNA is bent or locally unwound, a 2AP residue within that region will experience a change in its stacking environment, leading to an increase in fluorescence. researchgate.net This provides a signal that can be used to monitor the binding event and the associated conformational changes in the DNA. More dramatically, if the binding mechanism involves the extrusion of the base from the helix, the 2AP will move from a highly quenched, stacked environment to a solvent-exposed, unstacked state, resulting in a large increase in fluorescence intensity. nih.govresearchgate.net This allows for the direct observation of base flipping, a critical step in the catalytic mechanism of many DNA-modifying enzymes. Time-resolved fluorescence measurements can further provide detailed insights into the dynamics of these enzyme-induced distortions. nih.gov

A highly effective and versatile assay for monitoring exonuclease activity has been developed based on the fluorescence of 2-aminopurine. dntb.gov.uanih.gov This assay utilizes a DNA substrate with a 2AP nucleotide positioned at or near the 3' or 5' terminus. nih.govnih.gov In this intact, double-stranded or single-stranded substrate, the fluorescence of 2AP is quenched by the neighboring bases. nih.gov

When an exonuclease digests the DNA strand and releases the 2AP as a mononucleotide, it is freed from the quenching environment of the DNA lattice. nih.gov This release results in a significant increase in fluorescence, which can be monitored in real-time to continuously track the enzymatic activity. dntb.gov.uanih.gov This method is applicable to a wide range of exonucleases, including those that act on 3' or 5' ends, and can be used to characterize the activity of different enzyme variants. nih.gov

The simplicity and real-time nature of this assay make it highly suitable for high-throughput screening of potential exonuclease inhibitors. nih.govnih.gov A decrease in the rate of fluorescence increase in the presence of a test compound is indicative of enzyme inhibition. This approach has been successfully used to identify novel inhibitors of exonucleases, such as the one associated with the replicative DNA polymerase DnaE1 from Mycobacterium tuberculosis. nih.govnih.gov

Ribozyme Folding and Cleavage Activity

The fluorescent adenosine (B11128) analog, 2-aminopurine (2AP), serves as a powerful probe for investigating the molecular mechanics of ribozymes without significantly perturbing their natural function. When 2-aminopurine ribonucleotide is incorporated into an RNA sequence, its fluorescence properties become highly sensitive to the local microenvironment, including base stacking and solvent accessibility. nih.gov This characteristic is particularly useful for studying the folding and catalytic activity of nucleolytic ribozymes, such as the hammerhead ribozyme. nih.gov

Research has demonstrated that 2AP can be substituted for an adenosine residue near the cleavage site of a hammerhead ribozyme substrate. nih.govbioorganic-chemistry.com Crucially, this substitution does not interfere with the ribozyme's folding or its catalytic efficiency. bioorganic-chemistry.com The catalytic process involves a site-specific cleavage of the phosphodiester backbone, which leads to a significant conformational change in the local environment of the incorporated 2AP probe. This alteration of the probe's environment results in a dramatic change in its fluorescence quantum yield. nih.gov

This fluorescence signal provides a direct, real-time readout of the cleavage reaction's progress. bioorganic-chemistry.com Studies have validated this method by comparing the kinetic data obtained from continuous fluorescence monitoring with results from traditional radioactive labeling assays. The pseudo-first-order rate constants derived from both techniques were found to be identical, confirming the accuracy and reliability of the 2AP fluorescence assay for monitoring ribozyme activity. nih.govbioorganic-chemistry.com This real-time monitoring capability facilitates the rapid screening of potential ribozyme inhibitors and the study of catalytic activity under various conditions, such as differing ionic strength or pH. nih.gov

The utility of this system in characterizing binding interactions at the active site is highlighted by studies on various small molecule inhibitors of the hammerhead ribozyme. By monitoring the inhibition of cleavage via 2AP fluorescence, researchers can determine the efficacy of different compounds and gain insights into their binding mechanisms. For instance, investigating inhibition under different salt concentrations revealed that the binding of inhibitors like neo-acridine involves hydrophobic interactions, as their affinity for the RNA is largely unaffected by increasing ionic strength. In contrast, the inhibitory effect of neomycin B was significantly diminished at higher salt concentrations, indicating a substantial electrostatic component to its interaction. nih.gov

| Inhibitor | Inhibitory Mechanism Insight | Effect of Increased Ionic Strength (50 to 500mM NaCl) | Reference |

|---|---|---|---|

| neo-acridine | Binding involves significant hydrophobic interactions. | RNA affinity largely unaffected. | nih.gov |

| guanidino-neomycin B | Demonstrated to be a more potent inhibitor than neomycin B. | Data not specified. | nih.gov |

| [Delta-(Eilatin)Ru(bpy)2]2+ | Binding involves significant hydrophobic interactions. | RNA affinity largely unaffected. | nih.gov |

| neomycin B | Binding involves significant electrostatic interactions. | Loses >50-fold of its inhibitory ability. | nih.gov |

| chlortetracycline | Binding involves significant hydrophobic interactions. | RNA affinity largely unaffected. | nih.gov |

Impact on RNA-Protein Complex Formation and Dynamics

The incorporation of 2-aminopurine ribonucleotide is a highly effective method for studying the dynamics and kinetics of RNA-protein complex formation. The fluorescence of 2AP is exquisitely sensitive to its local environment, particularly to stacking interactions with other bases. acs.org When an RNA containing 2AP binds to a protein or another RNA molecule, the resulting conformational changes often lead to quenching or enhancement of the 2AP fluorescence, providing a direct signal of the binding event. researchgate.net

This principle was applied to study the formation of an RNA "kissing complex," where two hairpin loops interact, and its subsequent binding to the RNA one modulator (Rom) protein. researchgate.net In this system, 2-aminopurine-2'-O-methyl riboside was incorporated into the hairpin loops of the interacting RNAs. The formation of the loop-loop kissing complex resulted in a 5- to 10-fold decrease in fluorescence emission, indicating that the 2AP probe becomes significantly more stacked and shielded from the solvent upon complex formation. This fluorescence quenching serves as a sensitive measure for the binding reaction. researchgate.net Importantly, the equilibrium binding properties of the 2AP-substituted RNA complexes were found to be similar to those of the equivalent unlabeled hairpins, demonstrating that the probe does not disrupt the interaction. researchgate.net

Stopped-flow fluorescence experiments using this system revealed detailed kinetic insights into the association pathway. The data suggested a two-step mechanism for the formation of the RNA kissing complex:

An initial, rapid bimolecular association where the complementary loops base-pair to form the initial loop-loop helix.

A slower, unimolecular isomerization step where the complex rearranges into a more stable final tertiary fold with optimized helical stacking. researchgate.net

This approach allows for the precise determination of both equilibrium and kinetic constants for RNA-RNA and RNA-protein interactions. researchgate.net Furthermore, studies on other systems, such as the iron-responsive element (IRE) RNA hairpin, have used 2AP to characterize the dynamics within loop regions that are critical for protein recognition. wustl.edu In the IRE loop, the fluorescence properties of 2AP indicated that the bases are highly solvent-accessible, and time-resolved fluorescence anisotropy measurements provided measures of the local correlation time of the base, offering a detailed picture of the loop's flexibility which is essential for its interaction with the IRE-binding protein. wustl.edu

| Interaction | Parameter | Value | Description | Reference |

|---|---|---|---|---|

| RNA-RNA Kissing Complex | KD (average) | 2.6 ± 1.7 nM | Equilibrium dissociation constant for the hairpin-hairpin interaction. | researchgate.net |

| RNA-RNA Kissing Complex | koff (average) | 8.9 x 10-5 s-1 | Dissociation rate constant, fits a single exponential decay. | researchgate.net |

| RNA-RNA Kissing Complex | k1 (average) | 0.13 µM-1s-1 | Rate constant for the initial bimolecular base-pairing step. | researchgate.net |

| RNA-RNA Kissing Complex | k2 (average) | 0.09 s-1 | Rate constant for the slower, unimolecular isomerization step. | researchgate.net |

| RNA-Rom Protein Complex | KD (average) | 60 ± 24 nM | Equilibrium dissociation constant for the binding of the Rom protein to the pre-formed RNA kissing complex. | researchgate.net |

Engineering and Characterization of Specific Binding Interfaces

The unique photophysical properties of 2-aminopurine ribonucleotide make it an invaluable tool for the characterization and validation of engineered RNA binding interfaces. When designing RNA molecules with novel binding specificities—for proteins, small molecules, or other nucleic acids—it is essential to verify that the engineered construct folds into the intended conformation and interacts with its target as designed. Placing a 2AP probe at or near the engineered interface provides a direct spectroscopic readout of the local structural and dynamic consequences of binding.

A prominent example of this application is in the study and engineering of riboswitches, which are structured RNA elements that regulate gene expression by binding to specific ligands. nih.gov 2-aminopurine itself can be used as a fluorescent analog for natural purine ligands like adenine. Studies on the pbuE adenine riboswitch aptamer showed that it binds 2AP in a manner identical to its natural ligand, causing the 2AP fluorescence to be effectively quenched upon binding. nih.gov This system provides a direct assay for ligand binding.

This tool becomes particularly powerful when characterizing engineered interfaces. For instance, the guanine riboswitch does not naturally bind adenine or 2AP with high affinity. However, research has shown that a single mutation within the binding pocket (the "G-box") of the guanine aptamer can confer a high affinity for 2AP, nearly identical to that of the wild-type adenine aptamer. nih.gov The successful engineering of this new binding specificity can be rapidly and quantitatively characterized by monitoring the change in 2AP fluorescence upon titration. This approach allows researchers to thoroughly characterize the kinetics and affinity of ligand binding to the newly designed interface. nih.gov

By strategically incorporating 2AP, researchers can test hypotheses about the structural consequences of mutations. An engineered mutation intended to create a more compact, pre-organized binding pocket should result in a more significant change in 2AP fluorescence upon ligand binding compared to a less structured, wild-type interface. Thus, 2AP serves not just as a passive observer of molecular events but as an active tool in the iterative cycle of designing, building, and testing engineered RNA functionalities. mdpi.com

| Engineering Goal | Observed 2AP Fluorescence Change Upon Ligand Binding | Interpretation of the Result | Reference Concept |

|---|---|---|---|

| Increase binding affinity | Larger fluorescence change (e.g., greater quenching) at lower ligand concentrations. | The engineered pocket provides a more favorable binding environment, leading to a tighter interaction (lower KD). | nih.gov |

| Change ligand specificity (e.g., Guanine to Adenine) | No fluorescence change with original ligand; significant change with new target ligand (e.g., 2AP). | The binding pocket has been successfully altered to recognize the new ligand. | nih.gov |

| Create a more pre-organized binding pocket | Faster "on-rate" (kon) kinetics as measured by stopped-flow fluorescence. | The interface requires less conformational rearrangement to bind the ligand, accelerating the association step. | researchgate.net |

| Confirm a specific conformational change (e.g., base-flipping) | Significant increase in fluorescence intensity. | The 2AP probe, initially quenched by stacking, has been moved into a solvent-exposed environment upon target binding. | nih.gov |

V. Mutagenic Properties and Associated Mechanisms of 2 Aminopurine Ribonucleotide

Induction of Specific Mutation Types

2-Aminopurine (B61359) is known to primarily cause point mutations, which are alterations of a single base pair in the DNA sequence. These mutations can be further classified into transitions and, to a lesser extent, frameshift mutations.

The principal mutagenic effect of 2-aminopurine is the induction of transition mutations. nih.gov This type of mutation involves the substitution of a purine (B94841) for another purine (A ↔ G) or a pyrimidine (B1678525) for another pyrimidine (C ↔ T). 2-Aminopurine can cause transitions in both directions: A:T to G:C and G:C to A:T.

The induction of A:T to G:C transitions occurs when 2-aminopurine is incorporated into the DNA opposite thymine (B56734) during replication. In its common amino tautomeric form, 2-aminopurine pairs with thymine. However, it can also mispair with cytosine. If 2-aminopurine, masquerading as adenine (B156593), is incorporated opposite thymine, in a subsequent round of replication it may mispair with cytosine. This leads to the insertion of a guanine (B1146940) in the next replication cycle, resulting in an A:T to G:C transition.

Conversely, G:C to A:T transitions can also be induced. 2-aminopurine can be incorporated opposite cytosine during replication, likely when it adopts its less frequent imino tautomeric form or a protonated state. pnas.orgchegg.com Once incorporated, in the next round of replication, it will preferentially pair with thymine, leading to a G:C to A:T transition. Studies have shown that substituting 2-aminopurine for adenine in DNA significantly increases the frequency of mispairing with cytosine, supporting its direct role in inducing A:T to G:C transitions. nih.govnih.gov

| Original Base Pair | 2-AP Action | Intermediate Mispair | Final Base Pair | Mutation Type |

| A:T | Incorporation of 2-AP opposite T | 2-AP : C | G:C | A:T to G:C Transition |

| G:C | Incorporation of 2-AP opposite C | 2-AP : T | A:T | G:C to A:T Transition |

While transition mutations are the primary outcome of 2-aminopurine mutagenesis, it can also cause frameshift mutations. nih.govresearchgate.net A frameshift mutation is a genetic mutation caused by the insertion or deletion of a number of nucleotides in a DNA sequence that is not divisible by three. wikipedia.orggenome.gov This alters the reading frame of the gene, often leading to a completely different and non-functional protein. wikipedia.orgtaylorandfrancis.com The mechanism by which 2-aminopurine induces frameshift mutations is thought to be indirect, potentially through the saturation of the mismatch repair (MMR) system. nih.govresearchgate.net The presence of 2-aminopurine-induced mispairs may overwhelm the MMR system, allowing for errors such as slippage during replication to go uncorrected, resulting in insertions or deletions.

Molecular Basis of Mispairing and DNA Replication Errors

The mutagenic effects of 2-aminopurine are rooted in its ability to form non-canonical base pairs with cytosine and thymine, leading to errors during DNA replication.

2-aminopurine's structural similarity to adenine allows it to pair with thymine. However, it can also form a stable mispair with cytosine. nih.govnih.govnih.gov This mispairing is a direct cause of the transition mutations observed. nih.gov The frequency of 2-aminopurine mispairing with cytosine is significantly higher than that of adenine mispairing with cytosine. nih.govnih.gov Research has indicated that the misinsertion frequency of cytosine opposite a template 2-aminopurine site is approximately 5%. nih.govnih.gov The 2-aminopurine-cytosine base pair can be accommodated within the DNA double helix, and evidence suggests the formation of two hydrogen bonds between the bases. researchgate.net

The ability of 2-aminopurine to mispair with cytosine has been attributed to its existence in different tautomeric forms. nih.gov While the amino form of 2-aminopurine preferentially pairs with thymine, the less common imino tautomer is thought to be responsible for pairing with cytosine. nih.gov However, some quantum-mechanical studies have suggested that the amino-imino tautomerism of 2-aminopurine itself may not be the primary cause of replication errors. rsc.org Instead, the formation of a stable mispair with cytosine might be facilitated by the tautomeric shift of cytosine to its imino form. nih.gov Another proposed mechanism involves the protonation of the 2-aminopurine-cytosine base pair, which can also result in a stable pairing. pnas.orgresearchgate.net Conformational fluctuations and the local DNA environment also likely play a role in facilitating these mispairing events.

For a mispair to result in a mutation, it must be accommodated within the active site of a DNA polymerase and be "enzymatically competent" for the polymerase to catalyze the incorporation of the incorrect nucleotide. rsc.org Structural studies of DNA polymerases with 2-aminopurine have provided insights into how these mispairs are formed and stabilized. The active site of the polymerase can undergo conformational changes to accommodate the mispair. nih.gov For instance, the structure of a 2-aminopurine-cytosine base pair within the active site of the RB69 DNA polymerase has been characterized as a modified wobble pair with specific hydrogen bonding patterns. nih.gov The ability of the polymerase to recognize and even stabilize these mispaired conformations is a critical factor in the mutagenic process. nih.gov The fluorescent properties of 2-aminopurine have been utilized as a probe to study these conformational changes and the dynamics of base flipping into the active site of enzymes like DNA methyltransferases. researchgate.net

Influence on Endogenous DNA Repair Pathways

2-Aminopurine, once incorporated into the DNA strand, can trigger responses from the cell's surveillance and repair systems. The base analogue is known to induce both transition mutations and frameshift mutations. nih.gov The pathways leading to these mutations are influenced by how effectively DNA repair systems, such as mismatch repair and polymerase proofreading, recognize and process the analogue-containing base pairs. The efficacy of these repair systems can be compromised, leading to an increased mutation rate.

The Mismatch Repair (MMR) system is a highly conserved pathway that recognizes and repairs erroneous insertions, deletions, and misincorporations of bases that occur during DNA replication and recombination. wikipedia.org One of the indirect mutagenic effects of 2-aminopurine is its ability to saturate this critical repair system. nih.govresearchgate.net

The mechanism of saturation begins when 2-aminopurine (2AP), after being incorporated into a new DNA strand (typically opposite thymine), mispairs with cytosine (C) during a subsequent round of replication, forming a 2AP-C mismatch. researchgate.netnih.gov This mismatch is recognized by the MMR system's key proteins, such as MutS homologs in both prokaryotes and eukaryotes. researchgate.net The MMR machinery binds to these 2AP-C lesions, initiating the repair process.

However, when cells are exposed to high levels of 2-aminopurine, a large number of 2AP-C mismatches can be generated throughout the genome. This flood of lesions can overwhelm the capacity of the MMR system. The finite number of MMR proteins becomes titrated by the numerous mismatches, a phenomenon known as saturation. nih.gov

This saturation has significant consequences, particularly for the fidelity of DNA replication. An overwhelmed MMR system is less efficient at repairing other replication errors that occur spontaneously, such as slipped-strand intermediates that lead to frameshift mutations. researchgate.net Research in Escherichia coli suggests that while transition mutations caused by 2AP are primarily a direct result of mispairing, the frameshift mutations stimulated by the analogue are largely an indirect consequence of MMR saturation. nih.govresearchgate.net The MMR system, being occupied with 2AP-C mismatches, fails to correct the loops or bulges formed by DNA slippage, leading to an increased rate of insertions or deletions.

The table below summarizes the differential impact of 2-aminopurine on mutation types, linked to the state of the MMR system.

| Mutagenic Outcome | Primary Mechanism | Role of Mismatch Repair (MMR) System |

| A:T → G:C Transitions | Direct mispairing of 2-aminopurine with cytosine. | MMR can recognize and attempt to repair the 2AP-C mismatch, but this is the primary lesion. |

| Frameshift Mutations | Indirect effect due to saturation of the MMR system. | The high load of 2AP-C mismatches sequesters MMR proteins, preventing them from repairing other errors like slipped-strand intermediates. |

Before the MMR system acts, the first line of defense against replication errors is the 3'→5' exonuclease activity of the DNA polymerase itself, a process known as proofreading. wikipedia.orgnih.gov This mechanism allows the polymerase to detect and remove a misincorporated nucleotide at the primer end before continuing DNA synthesis. nih.gov The interaction between 2-aminopurine and this proofreading function is a critical determinant of its mutagenic potential.

When a DNA polymerase encounters 2-aminopurine triphosphate from the nucleotide pool, it may incorporate it opposite a template thymine. High-fidelity replicative DNA polymerases can sense the presence of the incorrect base, which can trigger the transfer of the primer strand from the polymerase active site to the exonuclease active site for removal. nih.gov The efficiency of this proofreading process for 2-aminopurine varies. If the proofreading machinery is highly efficient at recognizing and excising 2AP, the mutagenic effect is suppressed. Conversely, if the analogue is poorly recognized or inefficiently removed, it becomes stably incorporated into the DNA.

The fluorescent properties of 2-aminopurine have made it a valuable molecular probe for studying the intricate dynamics of DNA polymerase function, including the proofreading pathway. nih.govresearchgate.net Such studies have revealed how polymerases distinguish between correct and incorrect nucleotides and how the presence of a mismatch influences the switch between polymerization and editing modes. nih.govresearchgate.net

The table below outlines the decision points for a DNA polymerase when encountering 2-aminopurine, both as an incoming nucleotide and as a template base.

| Scenario | Polymerase Action | Proofreading Response | Consequence of Proofreading Failure |

| 2-Aminopurine as an incoming nucleotide (opposite T) | Polymerase may incorporate 2-aminopurine into the new DNA strand. | The 3'→5' exonuclease activity may recognize the 2AP-T pair as a mismatch and excise the 2-aminopurine. | Stable incorporation of 2-aminopurine into the genome. |

| 2-Aminopurine in the template strand | Polymerase may misread 2-aminopurine and incorporate cytosine opposite it. | The proofreading mechanism may recognize the resulting C-2AP mismatch and remove the newly added cytosine. | A stable A:T → G:C transition mutation is established. |

Vi. Emerging Applications and Future Directions in 2 Aminopurine Ribonucleotide Research

Expansion of the Genetic Alphabet and Synthetic Biology Applications

The creation of semi-synthetic organisms and novel biological systems hinges on the ability to expand the natural four-letter genetic alphabet (A, T, C, G). 2-aminopurine (B61359) and its derivatives are at the forefront of this endeavor, offering unique hydrogen bonding patterns and spectroscopic signals that can be exploited for creating and monitoring new genetic systems. nih.govnih.gov

Researchers have successfully designed and characterized unnatural base pairs (UBPs) that incorporate analogs of 2-aminopurine to function alongside the canonical Watson-Crick pairs. nih.govnih.gov A notable example involves the pairing of 2-amino-6-(N,N-dimethylamino)purine (designated as 'x') with pyridin-2-one (designated as 'y'). nih.gov This UBP was designed based on complementary hydrogen-bonding patterns and shape complementarity. The bulky dimethylamino group on the 'x' base effectively prevents mispairing with natural bases like thymine (B56734) or cytosine. nih.gov

In vitro transcription studies using T7 RNA polymerase have demonstrated that the ribonucleoside triphosphate of 'y' is selectively incorporated into an RNA strand opposite the 'x' base in a DNA template. nih.gov Further refinements have led to the development of other 2-aminopurine analogs, such as 2-amino-6-(2-thienyl)purine ('s') and 2-amino-6-(2-thiazolyl)purine ('v'), which show even greater efficiency and selectivity in pairing with 'y' during transcription. nih.gov The enhanced performance of these UBPs is attributed to the planar and electronegative nature of the heterocyclic substituents, which create steric and electronic repulsion with natural pyrimidines. nih.gov

These advancements are crucial for the site-specific incorporation of functional unnatural nucleotides into RNA, enabling the production of novel ribozymes, aptamers, and other functional RNA molecules. nih.govrsc.org

| 2-AP Analog (Purine) | Pairing Partner (Pyrimidine) | Key Structural Feature | Performance in T7 Transcription | Reference |

|---|---|---|---|---|

| 2-amino-6-(N,N-dimethylamino)purine (x) | pyridin-2-one (y) | Bulky dimethylamino group prevents mispairing. | Selective incorporation of yTP opposite x. | nih.gov |

| 2-amino-6-(2-thienyl)purine (s) | pyridin-2-one (y) | Planar thienyl group enhances specificity. | Higher efficiency and selectivity than x-y pair. | nih.gov |

| 2-amino-6-(2-thiazolyl)purine (v) | pyridin-2-one (y) | Planar thiazolyl group enhances specificity. | Higher efficiency and selectivity than x-y and s-y pairs. | nih.gov |

The intrinsic fluorescence of 2-aminopurine ribonucleotide and its analogs makes it an exceptional tool for site-specific labeling of RNA. nih.govnih.gov Unlike the natural bases, which are virtually non-emissive, 2-AP's fluorescence is highly sensitive to its environment, particularly to stacking interactions with adjacent bases. nih.govnih.gov When 2-AP is stacked within a structured region of an RNA molecule, its fluorescence is quenched; when the structure is disrupted or the base becomes unstacked, fluorescence intensity increases. researchgate.netnih.gov